molecular formula C26H25N3O B2799621 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 955484-56-7

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2799621
CAS No.: 955484-56-7
M. Wt: 395.506
InChI Key: UOXMSKIPGRGXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole coreThe phenylethyl group is then attached via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes, inhibiting their activity. This compound may also interfere with DNA replication in cancer cells, leading to cell death. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of structural elements, which confer a range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-19(21-12-6-3-7-13-21)29-24-15-9-8-14-23(24)27-26(29)22-16-25(30)28(18-22)17-20-10-4-2-5-11-20/h2-15,19,22H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXMSKIPGRGXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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